molecular formula C9H6BrF3O3 B2959584 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide CAS No. 496052-53-0

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide

Cat. No.: B2959584
CAS No.: 496052-53-0
M. Wt: 299.043
InChI Key: NJRGGOMOECRQTJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a biochemical used for proteomics research . It has a molecular formula of C9H6BrF3O3 and a molecular weight of 299.04 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H6BrF3O3 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and three oxygen atoms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is utilized as a versatile building block in the synthesis of various biologically significant heterocyclic compounds. It serves as a key precursor for the development of a wide range of five- and six-membered heterocyclic compounds as well as fused heterocyclic systems through efficient one-pot multicomponent reactions. These synthetic advancements enable the creation of industrially important scaffolds, demonstrating the compound's significant role in the field of synthetic organic chemistry (Vekariya, Patel, Prajapati, & Patel, 2018).

Photocatalytic Organic Transformations

The photocatalytic activity of a carbazolic porous organic framework (Cz-POF-1) is enhanced by using derivatives of phenacyl bromide, including this compound, for organic synthesis under visible light. This application highlights the potential of such compounds in facilitating organic transformations such as net reductive dehalogenation, net oxidative hydroxylation of arylboronic acids, and redox-neutral α-alkylation of aldehydes. The utilization of Cz-POF-1 showcases the advancement towards metal-free photocatalysis in organic synthesis, where phenacyl bromide derivatives play a crucial role (Luo, Zhang, & Zhang, 2015).

Green Chemistry and Synthesis

The synthesis of phenacyl bromides, including this compound, through a non-transition metal-catalyzed process exemplifies the principles of green chemistry. This method involves K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, presenting advantages such as excellent functional group compatibility, mild reaction conditions, and the use of water as the reaction medium. This approach not only underscores the environmental benefits of using water as a solvent but also highlights the potential for sustainable and eco-friendly synthetic routes in organic chemistry (Jiang, Sheng, & Guo, 2013).

Safety and Hazards

While specific safety and hazard information for 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is not available in the sources I found, it’s important to handle all chemicals with care and use appropriate safety measures .

Properties

IUPAC Name

2-bromo-1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRGGOMOECRQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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